molecular formula C8H10S B14432599 2-Cyclopropyl-5-methylthiophene CAS No. 78113-02-7

2-Cyclopropyl-5-methylthiophene

Cat. No.: B14432599
CAS No.: 78113-02-7
M. Wt: 138.23 g/mol
InChI Key: NGJDMQLJMSMLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylacetylene with sulfur sources in the presence of catalysts. Another approach involves the use of cyclopropyl ketones and sulfurizing agents to form the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophenes.

Scientific Research Applications

2-Cyclopropyl-5-methylthiophene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Methylthiophene
  • 2-Cyclopropylthiophene
  • 5-Methylthiophene

Comparison: 2-Cyclopropyl-5-methylthiophene is unique due to the presence of both cyclopropyl and methyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Methylthiophene, the cyclopropyl group adds steric hindrance and alters electronic distribution, affecting its reactivity in substitution and oxidation reactions.

Properties

CAS No.

78113-02-7

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

IUPAC Name

2-cyclopropyl-5-methylthiophene

InChI

InChI=1S/C8H10S/c1-6-2-5-8(9-6)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI Key

NGJDMQLJMSMLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.